

A Comparative Analysis of Metal Clusters Featuring 4-Bromoisophthalic Acid

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Compound of Interest

Compound Name: **4-Bromoisophthalic acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metal-organic frameworks (MOFs) synthesized using **4-Bromoisophthalic acid** as an organic linker. We will explore its performance in comparison to related structures, focusing on thermal stability, guest adsorption properties, luminescent characteristics, and catalytic activity. This document is intended to serve as a resource for researchers in materials science, chemistry, and drug development by providing a consolidated overview of the available experimental data and methodologies.

Introduction to 4-Bromoisophthalic Acid in Metal Cluster Synthesis

4-Bromoisophthalic acid is a versatile organic linker used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring two carboxylate groups and a bromine substituent on a benzene ring, allows for the formation of diverse and functional metal cluster-based materials. The carboxylate groups act as binding sites for metal ions, forming the nodes of the framework, while the bromine atom can be used to tune the physicochemical properties of the material, such as hydrophobicity, or for post-synthetic modification.^[1] This guide will compare MOFs constructed with **4-Bromoisophthalic acid** against those with similar isophthalic acid-based linkers.

Data Presentation: A Comparative Overview

The following tables summarize key performance indicators for metal clusters synthesized with **4-Bromoisophthalic acid** and its analogues. It is important to note that direct comparative studies for all properties are not always available in the literature. In such cases, data from closely related systems are presented to provide a logical comparison.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of MOFs. The decomposition temperature indicates the robustness of the framework.

MOF System	Linker	Metal Ion	Decomposition Temperature (°C)	Reference
Zn-MOF	4-Bromoisophthalic Acid	Zn(II)	~400	[2] (inferred)
Zn-MOF	5-tert-Butyl Isophthalic Acid	Zn(II)	>400	[3]
Zn-MOF	5-Methyl Isophthalic Acid	Zn(II)	Not Specified	[4]
Pr-MOF	4-(carboxymethoxy)isophthalic acid	Pr(III)	400	[2]

Note: Specific TGA data for a Zn-MOF with **4-Bromoisophthalic acid** was not found in the provided search results. The value is inferred from a similar stable lanthanide MOF.[2]

Guest Adsorption Properties

The porosity of MOFs is a critical parameter for applications in gas storage and separation. The Brunauer-Emmett-Teller (BET) surface area and pore volume are key indicators of this property.

MOF System	Linker	Metal Ion	BET Surface Area (m ² /g)	CO ₂ Adsorption Capacity	N ₂ Adsorption Capacity	Reference
Cu-MOF	5-(4-(3,5-dimethyl-1H-pyrazolyl)azoisophthalic acid	Cu(II)	Not Specified	310 cm ³ /g (at 195 K)	360 cm ³ /g (at 77 K)	[5]
Zn-MOF	5-tert-Butyl Isophthalic Acid	Zn(II)	Not Specified	Not Specified	Not Specified	[3]

Note: Direct quantitative guest adsorption data for MOFs based on **4-Bromoisophthalic acid** was not available in the search results. The data presented is for a functionalized isophthalic acid to illustrate typical values.

Luminescent Properties

Lanthanide-based MOFs are known for their unique luminescent properties. The quantum yield and emission wavelengths are important characteristics for applications in sensing and imaging.

MOF System	Linker	Lanthanide Ion	Emission Wavelength (nm)	Luminescence Lifetime (ms)	Key Feature	Reference
Ln-MOF	5-(4-pyridyl)-isophthalic acid	Eu(III)	Not Specified	0.39	Bright red luminescence	[6]
Ln-MOF	5-(4-pyridyl)-isophthalic acid	Tb(III)	Not Specified	0.80	Bright green luminescence	[6]
Yb-MOF	Isophthalic Acid	Yb(III)	498	Not Specified	Upconversion luminescence	[1]

Note: A direct comparison of the luminescent properties of lanthanide MOFs with **4-Bromoisophthalic acid** versus other isophthalic acid derivatives with quantitative quantum yields was not found. The table highlights the typical luminescent behavior of related systems.

Catalytic Activity

MOFs can act as heterogeneous catalysts. The catalytic performance is typically evaluated by the conversion of reactants and the selectivity towards the desired product.

MOF System	Linker	Metal Ion	Reaction	Conversion (%)	Selectivity (%)	Reference
Cu-MOF	5-((pyridin-4-ylmethyl)amino)isophthalic acid	Cu(II)	Peroxidative oxidation of alcohols	High (not quantified)	Not Specified	[7]
Cu-MOF	5-(4-carboxypyridin-3-yl)isophthalic acid	Cu(II)	Oxidation of cycloalkanes	Efficient (not quantified)	Not Specified	[8]
Ce-MOF	Defective UiO-67	Ce(IV)/Cu(I)	CO Oxidation	High (TOF calculated)	Not Specified	[9]

Note: Specific comparative data on the catalytic activity of metal clusters with **4-Bromoisophthalic acid** was not available. The table shows the catalytic potential of Cu-based MOFs with related isophthalic acid derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and characterization of metal clusters with **4-Bromoisophthalic acid**, based on common practices reported in the literature.

Solvothermal Synthesis of a Cu(II)-4-Bromoisophthalate MOF

This protocol describes a typical solvothermal synthesis for a copper-based MOF using **4-Bromoisophthalic acid**.

- Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of **4-Bromoisophthalic acid** and 0.1 mmol of a copper(II) salt (e.g., $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$) in 10 mL of a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol in a 1:1 volume ratio.

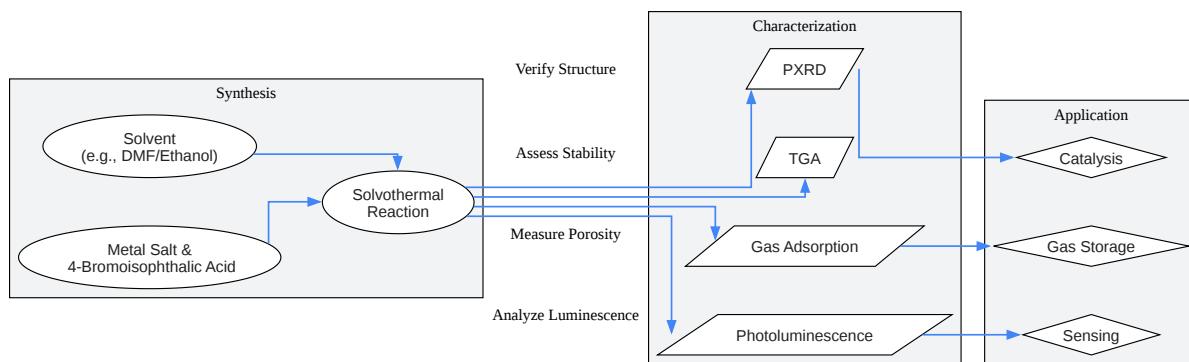
- Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of the reactants.
- Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24-48 hours.
- Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Collect the resulting crystals by filtration.
- Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
- Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent molecules from the pores, activating the MOF for subsequent characterization.

Characterization Methods

- Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.
- Gas Adsorption Measurements: To determine the surface area and pore volume of the MOF. Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. Before the measurement, the sample is activated by heating under vacuum.
- Photoluminescence Spectroscopy: To investigate the luminescent properties of lanthanide-based MOFs. Emission and excitation spectra are recorded at room temperature. For quantum yield measurements, an integrating sphere is used.

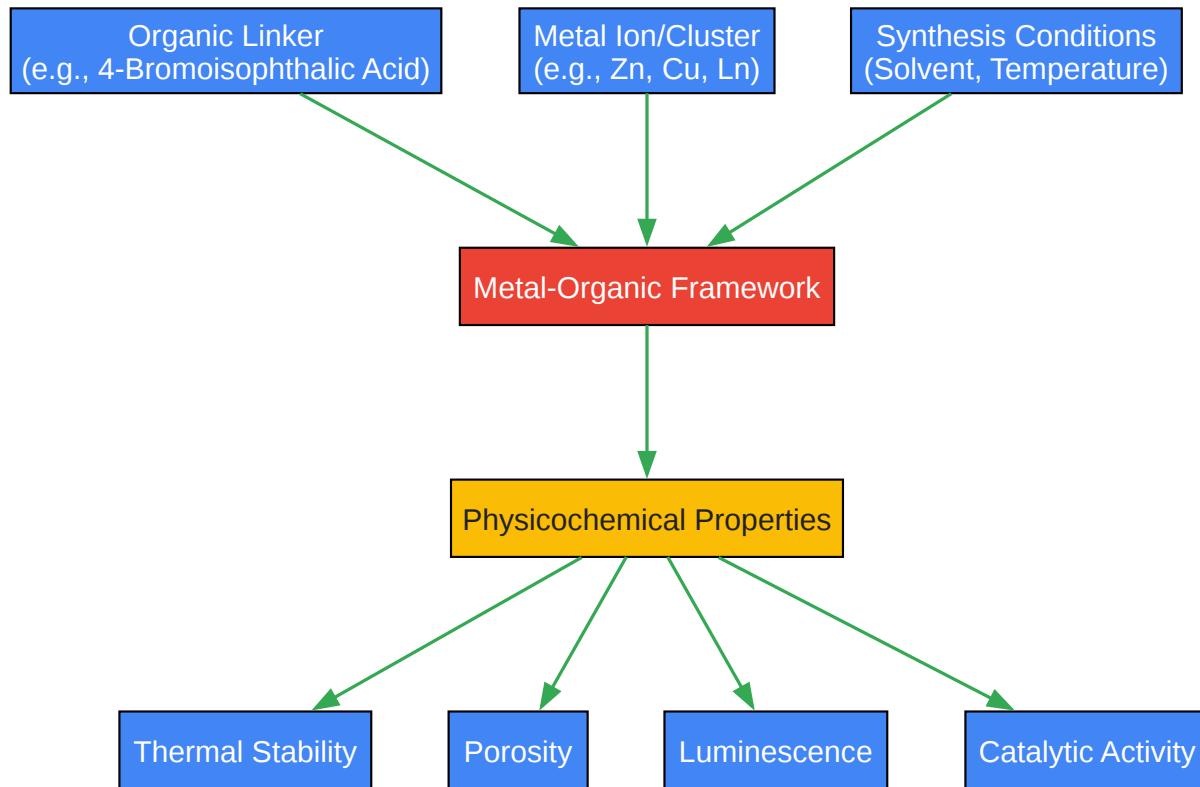
Visualizing Relationships and Workflows

Graphviz diagrams are provided to illustrate key conceptual and experimental workflows.



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Caption: Experimental workflow for synthesis and characterization of MOFs.



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Caption: Factors influencing the properties of metal-organic frameworks.

Conclusion

4-Bromoisophthalic acid serves as a valuable building block for the construction of functional metal-organic frameworks. The presence of the bromine atom offers a handle for tuning the properties of the resulting materials, potentially enhancing their performance in applications such as catalysis, gas separation, and sensing. While direct comparative studies are still emerging, the available data on related systems suggest that MOFs based on **4-Bromoisophthalic acid** are promising candidates for advanced applications. Further research focusing on systematic comparative studies will be crucial to fully elucidate the structure-property relationships and to guide the rational design of new materials with tailored functionalities.

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